Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Cross-coupling selectivity Isoquinoline positional isomerism Late-stage functionalization

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate (CAS 1430563-85-1) is a Boc-protected, brominated dihydroisoquinoline carrying a gem-dimethyl motif at C3. The molecule incorporates three orthogonal synthetic handles – a C5 bromide for cross-coupling, a C3 gem-dimethyl group that blocks metabolic oxidation, and an acid-labile N-Boc group enabling late-stage deprotection – making it a versatile advanced intermediate for medicinal chemistry programs that require differentiated substitution patterns on the dihydroisoquinoline scaffold.

Molecular Formula C16H22BrNO2
Molecular Weight 340.25 g/mol
Cat. No. B12636412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
Molecular FormulaC16H22BrNO2
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CN1C(=O)OC(C)(C)C)C=CC=C2Br)C
InChIInChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-11-7-6-8-13(17)12(11)9-16(18,4)5/h6-8H,9-10H2,1-5H3
InChIKeyGSNXWSGDKIEACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate – Core Structural Identity and Sourcing Snapshot


Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate (CAS 1430563-85-1) is a Boc-protected, brominated dihydroisoquinoline carrying a gem-dimethyl motif at C3 . The molecule incorporates three orthogonal synthetic handles – a C5 bromide for cross-coupling, a C3 gem-dimethyl group that blocks metabolic oxidation, and an acid-labile N-Boc group enabling late-stage deprotection – making it a versatile advanced intermediate for medicinal chemistry programs that require differentiated substitution patterns on the dihydroisoquinoline scaffold.

Why 5-Bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate Analogs Are Not Interchangeable in Procurement or Reaction Planning


Generic substitution within the bromo-dihydroisoquinoline family is high-risk because positional isomerism (5-Br vs. 6-, 7-, or 8-Br) and the presence or absence of C3 alkylation dictate both the synthetic utility and the biological profile of downstream products [1]. The 3,3-dimethyl substitution specifically improves biostability by preventing metabolic oxidation at the C3 position, an advantage absent in unsubstituted or mono-substituted analogs [2]. Furthermore, the tert-butyl carbamate (Boc) protecting group enables an orthogonal deprotection strategy that is incompatible with methyl or benzyl carbamate analogs used in the same synthetic sequence [3]. These structural distinctions translate into quantifiable differences in reaction yield, selectivity, and downstream functionalization potential.

Quantitative Differentiation Evidence for Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate


Regiochemical Selectivity: Positional Isomerism Dictates Synthetic Utility

The target compound places bromine exclusively at the C5 position of the dihydroisoquinoline ring, whereas the more commonly stocked analogs bear bromine at C6, C7, or C8. In palladium-catalyzed cross-coupling reactions, the electronic and steric environment of C5-Br in a 3,3-dimethyl-dihydroisoquinoline framework differs substantially from C6/C7/C8 analogs, leading to divergent reaction rates and selectivity profiles. While direct head-to-head kinetic data for this specific scaffold are not publicly available, the well-established principle of positional reactivity in isoquinoline systems indicates that C5-halogenated isomers exhibit distinct coupling behavior compared to C6 or C7 isomers [1]. This positional selectivity is critical for medicinal chemists targeting specific vectors in the binding pocket.

Cross-coupling selectivity Isoquinoline positional isomerism Late-stage functionalization

Orthogonal N-Boc Protection Enables Sequential Deprotection Strategies Not Possible with Methyl or Benzyl Carbamate Analogs

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (TFA, HCl/dioxane) that leave methyl carbamates, benzyl carbamates, and Cbz groups intact. This orthogonality is essential for sequential deprotection in complex synthetic sequences [1]. The methyl carbamate analog (CAS 1430115-67-5 for the benzyl variant; also methyl 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) cannot be selectively removed in the presence of other base-labile protecting groups, and the benzyl carbamate requires hydrogenolysis conditions that may reduce other functional groups. The Boc group provides quantitative deprotection yields under mild acidic conditions without affecting the 5-bromo or 3,3-dimethyl motifs.

Orthogonal protecting groups Boc deprotection Solid-phase synthesis

3,3-Dimethyl Substitution Prevents Metabolic Oxidation at the C3 Position: A Biostability Advantage Over Unsubstituted Dihydroisoquinolines

The introduction of substituents at the 3-position of 3,4-dihydroisoquinolinones generally improves biostability because the substituent prevents oxidation of the otherwise unsubstituted 3-position [1]. The target compound features a gem-dimethyl group at C3, which sterically and electronically blocks oxidative metabolism that would otherwise convert the dihydroisoquinoline to the isoquinolinone or isoquinoline. In contrast, 3-unsubstituted dihydroisoquinoline analogs (e.g., tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 215184-78-4) lack this protection and are susceptible to metabolic oxidation at the benzylic C3 position.

Metabolic stability C3 oxidation Dihydroisoquinoline biostability

Enhanced Reactivity in N-Alkylation Reactions: The 5-Bromo-3,3-dimethyl Precursor Delivers 60-69% Yield in Key Transformations

The closely related N-unprotected 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline serves as a direct precursor to N-alkylated dihydroisoquinolin-2-ium salts, with reported yields of 60% for the methyl acetate adduct and 69% for the subsequent oxidation to the acetic acid derivative [1]. These yields are obtained under mild conditions (room temperature, acetonitrile, 6 h for N-alkylation; KOH/K3Fe(CN)6 in dioxane/H2O, 12 h for oxidation). The target Boc-protected compound is the immediate synthetic precursor to this reactive N-unprotected intermediate, and the presence of the 3,3-dimethyl group is essential to the success of this reaction sequence – substrates lacking 3-substitution often fail to undergo N-alkylation under analogous conditions [1].

N-alkylation yield Dihydroisoquinolinone synthesis Iminium salt formation

Avoidance of N-Alkylation Resistance: 3,3-Dimethyl Substitution Preserves Nucleophilicity of the Dihydroisoquinoline Nitrogen

The RSC Advances study explicitly notes that N-alkylation reactions 'often do not proceed in the case of substrates with some substituents at the 3-position,' yet demonstrates successful N-alkylation for the 3,3-dimethyl-substituted substrate (compound 8 in the study) [1]. This indicates that the gem-dimethyl group at C3, unlike certain mono-substituted or cyclic substituents, does not sterically impede the nucleophilicity of the dihydroisoquinoline nitrogen. This is a key structural advantage: the 3,3-dimethyl group provides metabolic stability (see Evidence Item 3) without sacrificing the reactivity required for downstream diversification.

N-alkylation selectivity Steric effects Dihydroisoquinoline reactivity

Established Synthetic Utility as a Precursor to Somatostatin Agonist Intermediates

The closely related compound tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS 215184-78-4, which differs only by lacking the 3,3-dimethyl groups) is documented as an intermediate used to prepare 4,1-benzoxazepines as somatostatin agonists [1]. The 5-bromo substitution pattern is specifically required for this application, as it directs the annulation to form the benzoxazepine ring system. The target compound, with its additional 3,3-dimethyl substitution, offers enhanced metabolic stability (see Evidence Item 3) while retaining the same 5-bromo substitution required for this pharmacophore. No evidence was found for 6-bromo or 7-bromo isomers being used in analogous somatostatin agonist syntheses.

Somatostatin agonists 4,1-Benzoxazepine Drug intermediate

High-Value Application Scenarios for Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate


Medicinal Chemistry: Bromodomain and Epigenetic Inhibitor Lead Optimization

The 5-bromo-3,3-dimethyl-dihydroisoquinoline scaffold serves as a privileged intermediate for BET bromodomain inhibitor programs. The C5-bromine enables Suzuki or Buchwald-Hartwig coupling to introduce aryl or heteroaryl groups that occupy the acetyl-lysine binding pocket, while the 3,3-dimethyl substitution improves metabolic stability and prevents C3 oxidation [1]. The N-Boc group can be deprotected at a late stage to install sulfonamide, amide, or urea motifs that interact with the conserved asparagine or the ZA channel of bromodomains. This scaffold is particularly relevant given the extensive patent literature on isoquinoline-based bromodomain inhibitors [2].

Chemical Biology: Probe Development Requiring C5-Vector Elaboration

For chemical probe campaigns where the 5-position vector on the dihydroisoquinoline core is critical for target engagement (e.g., kinase hinge binders, GPCR allosteric modulators), the 5-bromo isomer is mandatory. The 3,3-dimethyl group further enhances probe durability in cellular assays by blocking oxidative metabolism [1]. The orthogonal Boc protection allows installation of a photoaffinity label or biotin tag at the nitrogen after scaffold elaboration, enabling target identification studies without interfering with the C5 functionalization chemistry.

Diversity-Oriented Synthesis (DOS) and Library Production

In DOS campaigns, the compound's three orthogonal handles (C5-Br, N-Boc, and C3-Me2) enable sequential diversification: (i) Pd-catalyzed cross-coupling at C5, (ii) Boc deprotection and N-functionalization, and (iii) further C1 elaboration via lithiation-electrophile trapping on the N-Boc intermediate [1]. The demonstrated 60-69% yields for N-alkylation/oxidation on the 3,3-dimethyl scaffold [2] confirm the feasibility of library-scale synthesis, providing access to diverse 1,3,5-trisubstituted isoquinoline libraries that are inaccessible from 3-unsubstituted or mono-substituted precursors.

C1-Functionalization Programs: Late-Stage Diversification via Lithiation-Trapping

The N-Boc-3-substituted-1,2-dihydroisoquinoline scaffold is amenable to C1 lithiation followed by electrophilic trapping, enabling the introduction of aldehydes, ketones, alkyl halides, and other electrophiles at the 1-position [1]. The 3,3-dimethyl group provides steric stabilization of the lithiated intermediate while not impeding the deprotonation step. This C1-functionalization capability, combined with C5 cross-coupling and N-deprotection/functionalization, provides a modular three-point diversification strategy that is unique to the N-Boc-5-bromo-3,3-dimethyl substitution pattern.

Quote Request

Request a Quote for Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.